molecular formula C10H11IO B12836155 1-Cyclobutoxy-2-iodobenzene

1-Cyclobutoxy-2-iodobenzene

Cat. No.: B12836155
M. Wt: 274.10 g/mol
InChI Key: TUUBRUOXBKYJPV-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-2-iodobenzene is an organic compound characterized by a benzene ring substituted with an iodine atom and a cyclobutoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutoxy-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclobutoxybenzene. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutoxy-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclobutoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-cyclobutoxy-2-iodobenzene involves its reactivity due to the presence of the iodine atom and the cyclobutoxy group. The iodine atom can participate in various reactions, such as oxidative addition and reductive elimination, which are key steps in many catalytic processes. The cyclobutoxy group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutoxy-2-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthesis and specialized applications .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-cyclobutyloxy-2-iodobenzene

InChI

InChI=1S/C10H11IO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

TUUBRUOXBKYJPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2I

Origin of Product

United States

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